Cas no 33622-41-2 (3-(dimethylamino)-2-methylpropan-1-ol)

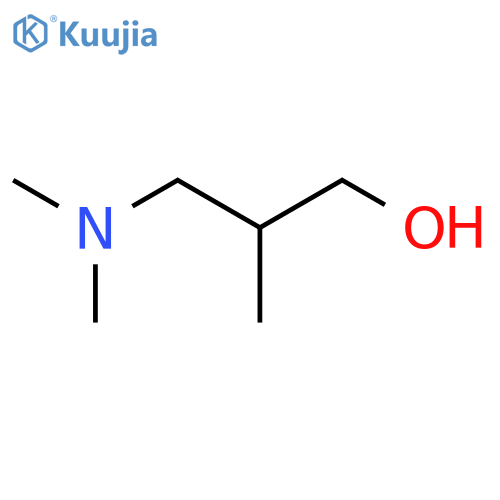

33622-41-2 structure

商品名:3-(dimethylamino)-2-methylpropan-1-ol

3-(dimethylamino)-2-methylpropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-Propanol,3-(dimethylamino)-2-methyl-

- 3-(Dimethylamino)-2-methylpropan-1-ol

- 2-methyl-3-dimethylaminopropanol

- 2-Methyl-3-dimethylamino-propanol-(1)

- 3-(Dimethylamino)-2-methyl-1-propanol

- 3-(dimethylamino)-2-methyl-1-propanol(SALTDATA: FREE)

- 3-Dimethylamino-2-methyl-propanol-(1)

- 33622-41-2

- AKOS016342146

- SCHEMBL188892

- FT-0678955

- MFCD09834382

- CS-0215040

- NS00060476

- AKOS002656982

- EN300-216115

- BB 0240804

- EINECS 251-599-2

- DTXSID60902536

- LS-01494

- NoName_3050

- 3-(dimethylamino)-2-methylpropan-1-ol

-

- MDL: MFCD09834382

- インチ: InChI=1S/C6H15NO/c1-6(5-8)4-7(2)3/h6,8H,4-5H2,1-3H3

- InChIKey: FZASHPCRPMSFEG-UHFFFAOYSA-N

- ほほえんだ: CC(CN(C)C)CO

計算された属性

- せいみつぶんしりょう: 117.11500

- どういたいしつりょう: 117.115

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 54.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.5A^2

- 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

- 密度みつど: 0.883

- ふってん: 169.7°Cat760mmHg

- フラッシュポイント: 48.3°C

- 屈折率: 1.441

- PSA: 23.47000

- LogP: 0.17640

3-(dimethylamino)-2-methylpropan-1-ol セキュリティ情報

- 危険レベル:IRRITANT

3-(dimethylamino)-2-methylpropan-1-ol 税関データ

- 税関コード:2922199090

- 税関データ:

中国税関コード:

2922199090概要:

2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-(dimethylamino)-2-methylpropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB218664-250 mg |

3-(Dimethylamino)-2-methyl-1-propanol; 95% |

33622-41-2 | 250MG |

€193.50 | 2023-03-08 | ||

| Enamine | EN300-216115-0.1g |

3-(dimethylamino)-2-methylpropan-1-ol |

33622-41-2 | 95% | 0.1g |

$58.0 | 2023-09-16 | |

| Enamine | EN300-216115-2.5g |

3-(dimethylamino)-2-methylpropan-1-ol |

33622-41-2 | 95% | 2.5g |

$446.0 | 2023-09-16 | |

| Enamine | EN300-216115-5.0g |

3-(dimethylamino)-2-methylpropan-1-ol |

33622-41-2 | 95% | 5.0g |

$660.0 | 2023-02-22 | |

| Enamine | EN300-216115-10.0g |

3-(dimethylamino)-2-methylpropan-1-ol |

33622-41-2 | 95% | 10.0g |

$978.0 | 2023-02-22 | |

| TRC | B401820-100mg |

3-(dimethylamino)-2-methylpropan-1-ol |

33622-41-2 | 100mg |

$ 70.00 | 2022-06-07 | ||

| abcr | AB218664-1 g |

3-(Dimethylamino)-2-methyl-1-propanol; 95% |

33622-41-2 | 1g |

€289.80 | 2023-03-08 | ||

| TRC | B401820-500mg |

3-(dimethylamino)-2-methylpropan-1-ol |

33622-41-2 | 500mg |

$ 230.00 | 2022-06-07 | ||

| abcr | AB218664-1g |

3-(Dimethylamino)-2-methyl-1-propanol, 95%; . |

33622-41-2 | 95% | 1g |

€304.50 | 2025-02-17 | |

| Enamine | EN300-216115-1g |

3-(dimethylamino)-2-methylpropan-1-ol |

33622-41-2 | 95% | 1g |

$228.0 | 2023-09-16 |

3-(dimethylamino)-2-methylpropan-1-ol 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

33622-41-2 (3-(dimethylamino)-2-methylpropan-1-ol) 関連製品

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:33622-41-2)3-(dimethylamino)-2-methylpropan-1-ol

清らかである:99%

はかる:10g

価格 ($):2188.0